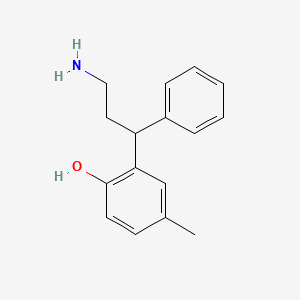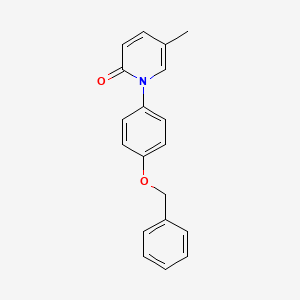
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone, also known as 4-benzyloxy-5-methyl-2-pyridone, is an organic compound with a variety of applications in scientific research. It is a small, colorless solid with a molecular weight of 201.26 g/mol and a melting point of about 90°C. It has a high boiling point of about 490°C and is soluble in most organic solvents. Its structure consists of a benzyloxy group attached to a pyridone ring.
Aplicaciones Científicas De Investigación
The compound “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” belongs to a broader class of chemical entities that exhibit significant biological and chemical properties. Although the specific applications of this compound were not directly found, insights can be drawn from the properties and applications of closely related chemical classes and derivatives. Below, we discuss the scientific research applications of compounds with structural or functional similarities, providing insights into potential areas of application for the compound .
Antimicrobial and Anticancer Properties
One of the notable applications of similar compounds is in the development of antimicrobial and anticancer agents. For instance, p-Cymene, a monoterpene with a benzene ring similar to the benzyl group in the compound of interest, exhibits antimicrobial properties. This indicates potential for similar compounds to be used in biomedical applications, especially in addressing microbial resistance and developing new antimicrobial agents (Marchese et al., 2017).
Synthetic Relevance and Biological Activities
3,4-Dihydro-2(1H)-pyridones, structurally related to the compound of interest, are recognized for their synthetic relevance and biological activities. These compounds serve as precursors for various biologically active molecules, showcasing their importance in medicinal chemistry due to their broad range of biological activities (Chalán-Gualán et al., 2022).
Pharmaceutical Solvent Applications
N-Methyl-2-pyrrolidone (NMP), while not structurally identical, shares functional relevance with the pyridone moiety. NMP is a potent solubilizing agent with significant applications in pharmaceutical sciences. This underscores the potential utility of pyridone derivatives as solvents or in facilitating drug formulation processes (Jouyban et al., 2010).
Optoelectronic Materials Development
Compounds like quinazolines and pyrimidines, which share a heterocyclic core with pyridones, have been explored for their applications in optoelectronic materials. This suggests potential for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” in the development of luminescent materials, photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).
Direcciones Futuras
While specific future directions for “1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone” are not directly available, research on related compounds continues to be a focus for many laboratories. For instance, a study reported the design and synthesis of some novel kojic acid fused 2-amino-3-cyano-4H-pyran derivatives as tyrosinase inhibitors . This suggests that there is ongoing interest in the development and study of complex organic molecules for various applications.
Propiedades
IUPAC Name |
5-methyl-1-(4-phenylmethoxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-15-7-12-19(21)20(13-15)17-8-10-18(11-9-17)22-14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZOFIUTSSIOBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652469 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzyloxyphenyl)-5-methyl-2(1H)-pyridone | |
CAS RN |
1076199-02-4 |
Source


|
| Record name | 1-[4-(Benzyloxy)phenyl]-5-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

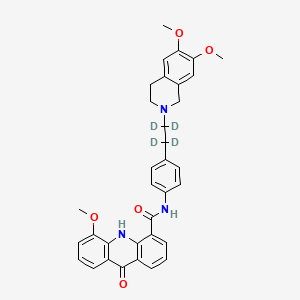
![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)
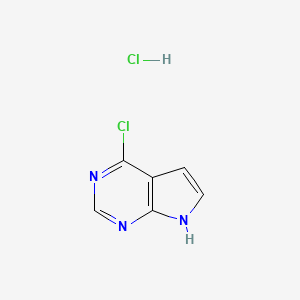

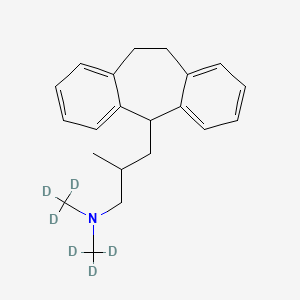
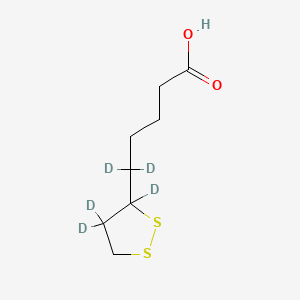

![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5](/img/structure/B563706.png)

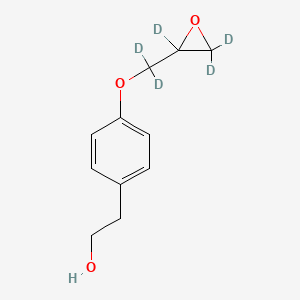
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
